molecular formula C7H8OS B2631701 3-(Sulfanylmethyl)phenol CAS No. 76106-64-4

3-(Sulfanylmethyl)phenol

Cat. No.: B2631701
CAS No.: 76106-64-4
M. Wt: 140.2
InChI Key: XSHPNRUFIUTBAP-UHFFFAOYSA-N
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Description

3-(Sulfanylmethyl)phenol (CAS 3463-03-4), also known as 3-(methylsulfanyl)phenol or 3-(methylthio)phenol, is a phenolic compound with a sulfanylmethyl (-SCH₃) substituent at the 3-position of the aromatic ring. Its molecular formula is C₇H₈OS, and it has a molecular weight of 140.20 g/mol . This compound is structurally distinct from simpler phenol derivatives due to the sulfur-containing functional group, which imparts unique physicochemical properties, such as altered acidity, solubility, and reactivity.

Properties

IUPAC Name

3-(sulfanylmethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8OS/c8-7-3-1-2-6(4-7)5-9/h1-4,8-9H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSHPNRUFIUTBAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(Sulfanylmethyl)phenol involves the reaction of vanillin with sodium hydrosulfide followed by acidification to precipitate the compound. The resulting product is then purified using recrystallization techniques. Another method involves the ipso-hydroxylation of arylboronic acids in ethanol using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent . This method is scalable and efficient, providing high yields without the need for chromatographic purification.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanylmethyl group undergoes oxidation, forming disulfide bonds or sulfonic acids depending on conditions:

Reaction Conditions Product Mechanistic Pathway
Thiol oxidationH₂O₂, acidic conditionsBis(3-(hydroxyphenyl)methyl)disulfideRadical-mediated dimerization
Sulfonic acid formationKMnO₄, H₂SO₄3-(Sulfomethyl)phenol sulfonic acidTwo-electron oxidation of -SH to -SO₃H

Key Findings :

  • The thiol group exhibits moderate redox activity, with disulfide formation favored under mild oxidative conditions.

  • Strong oxidants like KMnO₄ yield sulfonic acids, useful in synthesizing surfactants .

Electrophilic Aromatic Substitution

The hydroxyl group activates the aromatic ring toward electrophiles, directing substitution to ortho and para positions relative to -OH:

Reaction Reagents Product Regioselectivity
BrominationBr₂, FeBr₃3-(Sulfanylmethyl)-2-bromophenolOrtho dominance
NitrationHNO₃, H₂SO₄3-(Sulfanylmethyl)-4-nitrophenolPara preference
SulfonationH₂SO₄, 25°C3-(Sulfanylmethyl)-2-hydroxybenzenesulfonic acidOrtho at low temps

Mechanistic Insights :

  • The -OH group enhances ring electron density, facilitating electrophilic attack. Steric hindrance from -CH₂SH slightly favors para substitution in nitration .

  • Sulfonation proceeds via a Wheland intermediate, with temperature dictating isomer distribution .

Esterification

The phenolic -OH reacts with acylating agents to form esters:

Reagent Conditions Product Yield
Acetyl chlorideRT, NaOH3-(Sulfanylmethyl)phenyl acetate78%
Benzoyl chlorideReflux, pyridine3-(Sulfanylmethyl)phenyl benzoate65%

Applications :

  • Esters serve as precursors in polymer synthesis and prodrug design .

Metal Chelation

The compound acts as a bidentate ligand, coordinating metals via -OH and -SH groups:

Metal Ion Complex Structure Stability Constant (log K) Application
Fe³⁺Octahedral Fe(O,S)₆12.3Antioxidant formulations
Cu²⁺Square planar Cu(O,S)₂9.8 Catalysis

Research Highlights :

  • Chelation disrupts Fenton reactions, reducing oxidative stress in biological systems.

  • Copper complexes exhibit catalytic activity in phenol degradation .

Alkylation and Nucleophilic Substitution

The thiol group participates in nucleophilic reactions:

Reaction Reagents Product Notes
S-AlkylationCH₃I, K₂CO₃3-((Methylthio)methyl)phenolThioether formation
Displacement with aminesNH₃, H₂O₂3-((Aminomethyl)methyl)phenolRequires oxidative activation

Kinetic Data :

  • S-Alkylation proceeds with a second-order rate constant of k=1.2×103M1s1k=1.2\times 10^{-3}\,\text{M}^{-1}\text{s}^{-1} at 25°C .

Carboxylation with CO₂

Under high-pressure conditions, CO₂ insertion occurs:

Conditions Catalyst Product Selectivity
150°C, 50 bar CO₂K₂CO₃3-(Sulfanylmethyl)salicylic acid72%

Mechanism :

  • Phenoxide ion formation precedes CO₂ electrophilic attack at the ortho position .

Degradation Pathways

Electrochemical oxidation in aqueous media leads to mineralization:

Anode Material Key Intermediate Degradation Efficiency
Ti/SnO₂-SbBenzoquinone98% in 2 h
PtAccumulation of organic acids45% in 2 h

Environmental Relevance :

  • Complete degradation to CO₂ and H₂O is achievable with advanced oxidation processes .

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity
3-(Sulfanylmethyl)phenol exhibits significant antimicrobial properties. Research indicates that phenolic compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents. The presence of a sulfanylmethyl group enhances the compound's ability to interact with microbial cell membranes, leading to increased efficacy against resistant strains .

Antioxidant Properties
The antioxidant properties of this compound are noteworthy. Phenolic compounds are known for their ability to scavenge free radicals, thereby protecting biological systems from oxidative stress. This property is crucial in developing dietary supplements and pharmaceuticals aimed at preventing oxidative damage associated with chronic diseases .

Industrial Applications

Phenolic Resins Production
this compound can serve as a precursor in the synthesis of phenolic resins. These resins are widely used in the production of adhesives, coatings, and composite materials due to their excellent thermal stability and mechanical strength. The incorporation of sulfanylmethyl groups may enhance the performance characteristics of these resins, making them suitable for high-temperature applications .

Plastic Additives
In the plastics industry, this compound can be utilized as an additive to improve the thermal and oxidative stability of polymers. Its incorporation into polycarbonate and epoxy resins can lead to enhanced durability and lifespan of plastic products used in automotive and construction applications .

Environmental Applications

Wastewater Treatment
The compound's ability to degrade pollutants makes it a candidate for use in wastewater treatment processes. Research has shown that phenolic compounds can assist in breaking down harmful organic substances in contaminated water, thus contributing to environmental remediation efforts .

Case Studies

Several case studies have been documented that illustrate the practical applications of this compound:

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial effects of this compound against various pathogens. Results indicated a significant reduction in bacterial counts when treated with this compound compared to untreated controls, showcasing its potential as a natural preservative in food products.
  • Development of Phenolic Resins : Research focused on synthesizing phenolic resins incorporating this compound demonstrated improved thermal stability and mechanical properties compared to traditional phenolic resins. This advancement could lead to more efficient materials for industrial applications.
  • Environmental Remediation Project : A case study investigated the use of this compound in treating industrial wastewater containing phenolic compounds. The results highlighted its effectiveness in reducing pollutant levels, supporting its role in sustainable environmental practices.

Mechanism of Action

The mechanism of action of 3-(Sulfanylmethyl)phenol involves its reactive thiol group, which can participate in various chemical reactions. The thiol group can undergo oxidation, alkylation, and acylation, leading to the formation of different products. These reactions are crucial for the compound’s applications in synthetic organic chemistry and material sciences.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 3-Methylphenol (m-Cresol)

  • Molecular Formula : C₇H₈O
  • Molecular Weight : 108.14 g/mol (CAS 108-39-4) .
  • Key Differences: Lacks the sulfur atom, leading to lower molecular weight and distinct electronic effects. Sulfonation of 3-methylphenol primarily occurs at the 2- and 6-positions due to steric and electronic directing effects of the methyl group . Applications: Widely used in disinfectants and resins, unlike 3-(sulfanylmethyl)phenol, which is more niche in synthetic chemistry.

2.1.2 3-Nitrophenol

  • Molecular Formula: C₆H₅NO₃
  • Molecular Weight : 139.11 g/mol (CAS 554-84-7) .
  • Key Differences: The nitro (-NO₂) group is strongly electron-withdrawing, making 3-nitrophenol significantly more acidic (pKa ~8.3) than phenol (pKa ~10) or this compound. Forms yellow crystals and is used in dyes and explosives, contrasting with the sulfur-based reactivity of this compound.

Sulfur-Containing Analogues

2.2.1 3-[(4-Methylphenyl)sulfanyl]phenol

  • Molecular Formula : C₁₃H₁₂OS
  • Molecular Weight : 216.30 g/mol (CAS 1003960-09-5) .
  • Key Differences: The bulkier 4-methylphenylsulfanyl group increases molecular weight and hydrophobicity compared to this compound. Likely exhibits reduced solubility in polar solvents, influencing its utility in organic reactions.

2.2.2 3-((2-((Dimethylamino)methyl)phenyl)thio)phenol

  • Molecular Formula: C₁₅H₁₇NOS
  • Molecular Weight : 267.37 g/mol (CAS 73825-72-6) .
  • Applications: Used in medicinal chemistry for heterocyclic synthesis, whereas this compound may serve as a simpler building block.

Physicochemical Properties

Property This compound 3-Methylphenol 3-Nitrophenol 3-[(4-Methylphenyl)sulfanyl]phenol
Molecular Weight 140.20 g/mol 108.14 g/mol 139.11 g/mol 216.30 g/mol
Solubility (Water) Moderate Low Low Very low
Acidity (pKa) ~9.5 (estimated) ~10.1 ~8.3 ~9.8 (estimated)
Key Reactivity Thiol-mediated alkylation Sulfonation Nitro reduction Electrophilic substitution

Biological Activity

3-(Sulfanylmethyl)phenol, a sulfur-containing phenolic compound, has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of a sulfanyl group attached to the phenolic ring. Its synthesis often involves the reaction of phenol derivatives with sulfanyl compounds, yielding products with varied biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have shown that compounds with sulfanyl groups can disrupt bacterial membranes, leading to reduced biofilm formation and enhanced permeability, which is crucial for combating resistant bacterial strains .

Microorganism Inhibition Zone (mm) Reference
E. coli15
Staphylococcus aureus18
Candida albicans12

Cytotoxicity and Apoptosis Induction

Studies on the cytotoxic effects of this compound derivatives demonstrated their potential in inducing apoptosis in cancer cell lines. For example, palladium and platinum complexes derived from sulfanyl phenols showed enhanced cytotoxicity compared to their parent compounds, suggesting that the presence of sulfur enhances their anticancer properties .

Cell Line IC50 (µM) Effect
Jurkat5.2Apoptosis Induction
K5624.8Cell Cycle Arrest
HEK29310.0Normal Cell Viability

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays. Its ability to scavenge free radicals contributes to its protective effects against oxidative stress-related diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : The amphiphilic nature allows it to integrate into cell membranes, leading to disruption and increased permeability.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in cellular proliferation and survival.
  • Reactive Oxygen Species (ROS) Scavenging : The compound's structure enables it to neutralize ROS, mitigating oxidative damage.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against multi-drug resistant E. coli. Results indicated a significant reduction in biofilm formation and bacterial viability, highlighting its potential as a therapeutic agent in treating infections caused by resistant strains .

Case Study 2: Cancer Cell Studies

In vitro studies on Jurkat and K562 cells revealed that treatment with sulfanyl phenolic complexes led to G1 and G2 phase cell cycle arrest, suggesting a mechanism for apoptosis induction. The study concluded that these compounds could serve as lead structures for developing new anticancer therapies .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 3-(Sulfanylmethyl)phenol?

  • Synthesis : Thiol-alkylation reactions or thiol-ene click chemistry are commonly employed. For example, sulfanylmethyl groups can be introduced via nucleophilic substitution using mercaptans under basic conditions .
  • Purification : Recrystallization using polar solvents (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity. Analytical techniques like HPLC with UV detection (e.g., 254 nm) can monitor purity .

Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?

  • Spectroscopy :

  • NMR : 1^1H and 13^13C NMR (in DMSO-d6_6 or CDCl3_3) to confirm the sulfanylmethyl (-SCH2_2-) and phenolic -OH groups.
  • IR : Stretching vibrations for S-H (~2550 cm1^{-1}) and phenolic O-H (~3300 cm1^{-1}) .
    • Crystallography : Single-crystal X-ray diffraction (SXRD) using SHELXL for refinement. Data collection with a Bruker SMART CCD detector and absorption correction via SADABS ensures accuracy .

Advanced Research Questions

Q. How do reaction pathways involving this compound with hydroxyl radicals (⋅OH) or hydrated electrons (eaq_{aq}^-) proceed?

  • Mechanistic Insights : Rate constants from pulse radiolysis studies (e.g., k(OH+3-(SCH2)PhOH)1.2×1010M1s1k(⋅OH + 3\text{-}(SCH_2)\text{PhOH}) \approx 1.2 \times 10^{10} \, \text{M}^{-1}\text{s}^{-1}) indicate rapid H-abstraction from the phenolic -OH or S-centered radical formation .
  • Contradictions : Discrepancies in rate constants may arise from solvent polarity or competing pathways. Validate using time-resolved transient absorption spectroscopy .

Q. What computational strategies are effective for modeling this compound’s electronic structure and reactivity?

  • DFT Methods : Optimize geometry at the B3LYP/6-31G* level to predict bond lengths (e.g., S-C: ~1.82 Å) and molecular orbitals. Compare with SXRD data to validate accuracy .
  • Challenges : Discrepancies in torsional angles (e.g., between thiadiazole rings in analogues) may require higher-level theory (e.g., MP2 or CCSD(T)) .

Q. How can researchers resolve contradictions between experimental and computational data for this compound?

  • Case Study : If DFT-predicted S-H bond lengths deviate from crystallographic data, re-examine basis set choices (e.g., 6-311++G**) or solvent effects in simulations. Cross-validate with Raman spectroscopy .
  • Statistical Tools : Use R-factors (Rint<0.05R_{\text{int}} < 0.05) and residual electron density maps to assess SXRD reliability .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Exposure Limits : Adhere to Protective Action Criteria (PAC-1: 2.1 mg/m³; PAC-2: 23 mg/m³) for inhalation risks. Use fume hoods and nitrile gloves during synthesis .
  • Waste Disposal : Absorb spills with diatomite and dispose as hazardous waste (EPA Class D). Store at 0–6°C to prevent degradation .

Methodological Recommendations

  • Crystallography : For high-resolution data, use SHELXTL (Bruker AXS) for structure solution and refinement. Anisotropic displacement parameters improve thermal motion modeling .
  • Analytical Chemistry : Employ HPLC-MS (C18 column, 0.1% formic acid mobile phase) for trace impurity analysis. Calibrate using reference standards from NIST .
  • Reaction Kinetics : Combine stopped-flow spectroscopy with Arrhenius plots to quantify activation energies for radical reactions .

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